(3Z)-1-allyl-3-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one
Description
This compound is a structurally complex indole derivative featuring a fused thiazolo[3,2-b][1,2,4]triazole core and a 2-bromophenyl substituent. The allyl group at the N1 position of the indole ring contributes to its conformational flexibility, while the bromine atom on the phenyl ring enhances molecular weight and may facilitate halogen bonding in biological systems . Such hybrid heterocycles are of interest in medicinal chemistry due to their resemblance to bioactive scaffolds, particularly in targeting enzymes or receptors associated with inflammation or cancer .
Properties
Molecular Formula |
C21H13BrN4O2S |
|---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
(5Z)-2-(2-bromophenyl)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H13BrN4O2S/c1-2-11-25-15-10-6-4-8-13(15)16(19(25)27)17-20(28)26-21(29-17)23-18(24-26)12-7-3-5-9-14(12)22/h2-10H,1,11H2/b17-16- |
InChI Key |
YAXHLBRPVOFDQL-MSUUIHNZSA-N |
Isomeric SMILES |
C=CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=CC=C5Br)S3)/C1=O |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5Br)S3)C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-allyl-3-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the thiazolo-triazole moiety and the bromophenyl group. Common reagents used in these reactions include bromine, allyl bromide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-allyl-3-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
(3Z)-1-allyl-3-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-1-allyl-3-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations :
- Halogen Effects: The target compound’s 2-bromophenyl group distinguishes it from analogues with 3-bromophenyl or non-brominated substituents. Bromine’s electron-withdrawing nature may enhance electrophilic reactivity compared to fluorine or methoxy groups .
- Functional Groups : The absence of a thione (C=S) group in the target compound (vs. 6k ) suggests higher polarity due to the thiazolo-triazolone C=O. The acetic acid derivative introduces a carboxylic acid, enhancing water solubility.
Electronic and Physicochemical Properties
- Lipophilicity : The allyl and bromophenyl groups likely confer moderate lipophilicity, intermediate between the more hydrophobic butyl derivative and the polar acetic acid analogue .
- Conjugation : The extended π-system in the target compound may enable UV-vis absorption properties useful in analytical detection, similar to indole-based fluorophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
